4-chloro-3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides It features a benzene ring substituted with chlorine and nitro groups, as well as a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzamide to introduce nitro groups at the 3 and 5 positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of 4-amino-3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as an antimicrobial agent.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide involves its interaction with biological targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The thiazole ring can also interact with enzymes and proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dinitrobenzamide: Lacks the thiazole ring, making it less versatile in terms of biological activity.
3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide: Lacks the chlorine atom, which can affect its reactivity and biological properties.
4-chloro-N-(1,3-thiazol-2-yl)benzamide: Lacks the nitro groups, reducing its potential for bioreduction and antimicrobial activity.
Uniqueness
4-chloro-3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of both nitro groups and a thiazole ring, which confer a combination of chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H5ClN4O5S |
---|---|
Molecular Weight |
328.69 g/mol |
IUPAC Name |
4-chloro-3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H5ClN4O5S/c11-8-6(14(17)18)3-5(4-7(8)15(19)20)9(16)13-10-12-1-2-21-10/h1-4H,(H,12,13,16) |
InChI Key |
ZVACBTJJJNKNKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.